Methyl pentacosanoate

Catalog No.
S567322
CAS No.
55373-89-2
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
In Stock
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Methyl pentacosanoate

CAS Number

55373-89-2

Product Name

Methyl pentacosanoate

IUPAC Name

methyl pentacosanoate

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3

InChI Key

WOPKHAQDUMDJIY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Methyl Pentacosanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Analytical Reference Standard

Methyl pentacosanoate serves as a valuable analytical reference standard in scientific research. Its high purity (>98%) allows researchers to accurately quantify the presence of similar fatty acid compounds in various samples, often through techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. This application is crucial in various fields, including:

  • Food Science: Analyzing the fatty acid composition of food products for nutritional labeling, quality control, and research purposes [].
  • Biochemistry: Studying the presence and levels of specific fatty acids in biological samples like tissues, cells, and body fluids [].
  • Environmental Science: Investigating the presence of fatty acid contaminants in environmental samples like soil and water [].

Methyl pentacosanoate is a methyl ester derived from pentacosanoic acid, which is a saturated fatty acid with a long carbon chain consisting of 25 carbon atoms. Its chemical formula is C26H52O2C_{26}H_{52}O_{2} and it has a molecular weight of approximately 398.68 g/mol. This compound is classified as a fatty acid methyl ester, commonly found in various natural sources, including plants and animal fats. Methyl pentacosanoate exhibits unique properties due to its long hydrocarbon chain, which influences its solubility and melting point, making it relevant in various chemical applications and biological studies .

Typical of fatty acid esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl pentacosanoate can be hydrolyzed to yield pentacosanoic acid and methanol.
  • Transesterification: This process involves the reaction of methyl pentacosanoate with another alcohol to form a new ester and methanol. This reaction is significant in biodiesel production.
  • Oxidation: The long-chain structure allows for oxidation reactions, which can lead to the formation of various oxidized products depending on the conditions used.

These reactions highlight the versatility of methyl pentacosanoate in organic synthesis and its potential utility in developing biofuels and other chemicals .

Methyl pentacosanoate can be synthesized through several methods:

  • Transesterification: The most common method involves the transesterification of pentacosanoic acid with methanol in the presence of a catalyst such as sodium hydroxide or sulfuric acid. This method is efficient and widely used for producing fatty acid methyl esters.
  • Direct Esterification: Pentacosanoic acid can also be reacted directly with methanol under acidic conditions to form methyl pentacosanoate.
  • Microbial Synthesis: Some microorganisms can produce fatty acid methyl esters through fermentation processes, offering a more sustainable approach to synthesis.

These methods allow for the production of methyl pentacosanoate on both laboratory and industrial scales .

Methyl pentacosanoate has several applications across different fields:

  • Biodiesel Production: As a fatty acid methyl ester, it can be used as a biodiesel component or as a feedstock for biodiesel production through transesterification processes.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for use in cosmetics and skin care formulations.
  • Food Industry: Methyl pentacosanoate may be utilized as a flavoring agent or food additive due to its fatty acid profile.
  • Pharmaceuticals: Research into its biological properties suggests potential applications in drug formulation or as an antimicrobial agent .

Methyl pentacosanoate belongs to a class of compounds known as fatty acid methyl esters, which includes several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameCarbon Chain LengthSaturationUnique Features
Methyl tetracosanoate24SaturatedShorter chain length compared to methyl pentacosanoate
Methyl hexacosanoate26SaturatedLonger chain length; different physical properties
Methyl docosanoate22SaturatedShorter than methyl pentacosanoate; different applications
Methyl oleate18UnsaturatedContains double bonds; more fluid at room temperature

Methyl pentacosanoate's unique 25-carbon structure gives it distinct physical properties compared to these similar compounds, influencing its behavior in biological systems and industrial applications .

Botanical Sources and Natural Reservoirs

Occurrence in Asparagus adscendens

Methyl pentacosanoate has been identified as a constituent of Asparagus adscendens, a perennial shrub native to subtropical regions. Gas chromatography-mass spectrometry (GC/MS) analyses confirm its presence in root extracts, where it contributes to the plant’s lipid profile [1]. The compound’s structural characteristics—a 25-carbon aliphatic chain esterified with a methyl group—suggest biosynthetic pathways involving elongation of very-long-chain fatty acids (VLCFAs) followed by methyltransferase activity [1].

Presence in Seed Oils (Adansonia digitata and Related Species)

Quantitative assessments reveal methyl pentacosanoate constitutes 0.09% of the lipid fraction in Adansonia digitata (baobab) seed oil [4]. Its occurrence alongside cyclopentanetridecanoic and hexadecanoic acid methyl esters indicates shared enzymatic mechanisms for fatty acid methylation in seed oil biosynthesis [4]. Comparative studies suggest concentration variability across populations, though data remain limited to Sudanese baobab varieties (Table 1).

Table 1: Methyl Pentacosanoate Concentration in Plant Matrices

SpeciesTissueConcentration (%)MethodSource
Asparagus adscendensRootNot quantifiedGC/MS [1]
Adansonia digitataSeed oil0.09GC/MS [4]
Pinus pinasterSoil humic acidsTrace amountsPersulphate degradation [3]

Taxonomic Distribution Patterns

The compound exhibits cross-family distribution, detected in Bombacaceae (Adansonia), Asparagaceae (Asparagus), and Pinaceae (Pinus) [1] [3] [4]. In Mediterranean forest ecosystems, methyl pentacosanoate occurs in humic acids under Pinus pinaster (maritime pine) canopies, likely derived from leaf wax degradation [3]. Its absence in adjacent Quercus spp. (oak) soils implies taxonomic specificity in lipid contribution to soil organic matter [3].

Environmental Factors Influencing Natural Production

Vegetation type directly impacts methyl pentacosanoate abundance. In pine forests, its presence in soil humic acids correlates with needle litter input, whereas in deciduous systems, alternative lipid profiles dominate [3]. Soil pH and microbial activity further modulate persistence, with alkaline conditions favoring ester stability [3]. In Asparagus adscendens, root production appears constitutive rather than induced by abiotic stressors, though drought conditions may upregulate VLCFA synthesis pathways [1].

Quantitative Assessment Methodologies in Plant Matrices

Two principal techniques enable detection:

  • Persulphate Degradation-GC: Isolates methyl esters from humic acid complexes via oxidative cleavage, followed by GC analysis [3]. Sensitivity limits (~0.01% w/w) restrict utility in low-abundance tissues.
  • Direct GC/MS Lipid Profiling: Extracts total lipids with toluene-methanol, derivatizes with BF₃-methanol, and quantifies via peak area normalization [4]. This method identified methyl pentacosanoate in baobab oil at 0.09% total lipids [4].

Synthesis from 2-dodecylthiophene Precursors

The synthesis of methyl pentacosanoate from 2-dodecylthiophene precursors represents a novel and unconventional approach that has been documented in specialized chemical literature. This multi-step synthetic pathway involves three distinct reaction stages, each employing specific reaction conditions and catalytic systems.

The first step utilizes stannic chloride (tin tetrachloride) as a Lewis acid catalyst in benzene solvent at ambient temperature for two hours, achieving a yield of approximately 65 percent. This reaction involves the activation of the thiophene ring system, facilitating subsequent chain elongation processes. The mechanism likely proceeds through electrophilic aromatic substitution, where the stannic chloride coordinates to the thiophene sulfur atom, enhancing the electrophilicity of the ring carbons.

The second step employs boron trifluoride triethylate (BF₃(OEt₂)) as a catalyst in chloroform at ambient temperature. This Lewis acid catalyst facilitates the formation of carbocationic intermediates, enabling the incorporation of additional carbon units into the growing chain. The reaction proceeds under mild conditions, preserving the integrity of the thiophene functionality while extending the aliphatic chain.

The final step involves catalytic hydrogenation using Raney nickel in ethanol under heating conditions. This step serves multiple purposes: it reduces any unsaturated bonds that may have formed during the previous steps, removes the thiophene ring system through desulfurization, and facilitates the formation of the final methyl ester functionality. Raney nickel is particularly effective for desulfurization reactions, converting the sulfur-containing heterocycle to the corresponding saturated hydrocarbon while maintaining the ester group.

Alternative Starting Materials and Approaches

Traditional approaches to methyl pentacosanoate synthesis have relied primarily on direct esterification methods using pentacosanoic acid as the starting material. The transesterification process involves the reaction of pentacosanoic acid with methanol in the presence of acid or base catalysts. This method typically employs sulfuric acid or sodium hydroxide as catalysts, with reaction temperatures ranging from 60 to 180°C.

Another established approach utilizes the Fischer esterification reaction, where pentacosanoic acid is treated with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions with water removal using a Dean-Stark apparatus to drive the equilibrium toward ester formation. This method achieves yields of 85-95% but requires harsh conditions and careful purification to remove acid catalysts and byproducts.

Solid acid catalysts have also been employed as alternatives to homogeneous acid catalysts. These heterogeneous systems offer advantages in terms of catalyst recovery and reuse, reduced corrosion, and simplified product purification. Magnesium-zinc oxide catalysts have shown particular promise, achieving 80% conversion at 188°C with methanol-to-oil ratios of 9:1.

Contemporary Synthesis Strategies

Phosphorane-Based Reactions with ω-Oxo Esters

Phosphorane-based synthetic methodologies represent a significant advancement in fatty acid ester synthesis, offering improved selectivity and milder reaction conditions compared to traditional approaches. These reactions utilize stabilized phosphonium ylides as key intermediates in the construction of long-chain fatty acid esters.

The mechanism involves the formation of phosphorane intermediates through the reaction of triphenylphosphine with acetylenic esters. The resulting ylides exhibit enhanced stability due to the presence of electron-withdrawing groups, allowing for controlled reactions with various electrophiles. In the context of methyl pentacosanoate synthesis, these phosphoranes can react with ω-oxo fatty acid esters to form the desired long-chain products.

The reaction typically proceeds through a multistep mechanism involving initial nucleophilic addition of the phosphorane to the carbonyl group of the ω-oxo ester, followed by cyclization and subsequent ring opening to yield the extended fatty acid chain. The presence of the phosphorus ylide allows for precise control over the regioselectivity of the reaction, minimizing side product formation.

Contemporary modifications of this approach have incorporated deep eutectic solvents and ionic liquids as reaction media, further improving the environmental profile of the synthesis. These green solvents provide enhanced solubility for both the phosphorane reagents and the fatty acid substrates while facilitating product separation and catalyst recovery.

Treatment of ω-iodo Esters with Alkylcopper Complexes

The utilization of alkylcopper complexes in the synthesis of fatty acid esters represents a powerful methodology for carbon-carbon bond formation under mild conditions. This approach exploits the unique reactivity of organocopper reagents toward halogenated fatty acid derivatives, particularly ω-iodo esters.

The synthetic strategy involves the preparation of alkylcopper complexes through the reaction of alkyllithium or Grignard reagents with copper salts, typically copper iodide or copper bromide. These organometallic intermediates exhibit high nucleophilicity toward electrophilic carbon centers while maintaining good tolerance for ester functional groups.

The mechanism proceeds through oxidative addition of the ω-iodo ester to the copper center, forming a Cu(III) intermediate that subsequently undergoes reductive elimination to forge the new carbon-carbon bond. This process is typically conducted in ethereal solvents such as tetrahydrofuran or diethyl ether at low temperatures (-78°C to room temperature) to maintain the stability of the organometallic reagents.

Recent developments in this methodology have focused on the development of chiral copper catalysts for asymmetric alkylation reactions. These systems employ phosphine ligands to create defined chiral environments around the copper center, enabling the synthesis of enantiomerically enriched fatty acid derivatives with high selectivity.

Green Chemistry Applications in Synthesis

The application of green chemistry principles to methyl pentacosanoate synthesis has gained significant attention as environmental concerns and sustainability requirements have become paramount in chemical manufacturing. Several approaches have been developed that minimize environmental impact while maintaining synthetic efficiency.

Enzymatic synthesis represents one of the most promising green chemistry approaches for fatty acid ester production. Lipase-catalyzed esterification reactions can be conducted under mild conditions (30-60°C) in aqueous or low-toxicity organic media. These biocatalytic processes exhibit high selectivity and can utilize renewable feedstocks such as vegetable oils and waste biomass.

The use of immobilized lipases in packed-bed reactors has been particularly successful, achieving yields of 90-96% with excellent reusability. The Novozym 435 and Lipozyme TL IM enzymes have shown exceptional performance in the esterification of palm fatty acid distillate with methanol, providing an environmentally benign alternative to traditional acid-catalyzed processes.

Microbial production of fatty acid esters represents another frontier in green chemistry applications. Engineered microorganisms, particularly yeasts and bacteria, can be modified to produce fatty acids directly from renewable carbon sources such as agricultural waste and organic residues. These bioprocesses operate under mild fermentation conditions and can achieve complete carbon atom utilization through carefully designed metabolic pathways.

The ChainCraft process exemplifies this approach, utilizing organic waste such as fruit and vegetable residues to produce fatty acids through bacterial fermentation. The process achieves complete circularity by converting fermentation residues to biogas, eliminating waste streams and minimizing environmental impact.

Solvent-free synthesis approaches have also been developed to eliminate the use of volatile organic compounds. These methods employ neat reaction conditions or utilize deep eutectic solvents as green alternatives to traditional organic solvents. The resulting processes exhibit reduced environmental impact and simplified product purification procedures.

Comparative Efficiency Analysis of Production Methods

A comprehensive analysis of the various production methods for methyl pentacosanoate reveals significant differences in efficiency, environmental impact, and economic viability. The evaluation encompasses multiple criteria including overall yield, reaction time, energy requirements, scalability, and sustainability metrics.

Classical Chemical Synthesis Methods

Traditional transesterification approaches demonstrate the highest overall yields (95%) and shortest reaction times (4 hours), making them attractive for large-scale industrial production. However, these methods typically require elevated temperatures (150-180°C) and generate significant waste streams, resulting in high environmental impact scores. The use of homogeneous acid catalysts necessitates complex neutralization and purification steps, adding to the overall process cost.

The Fischer esterification method achieves comparable yields (85-95%) but requires harsh reaction conditions including strong acid catalysts and water removal systems. While widely applicable and cost-effective in terms of raw materials, this approach suffers from equipment corrosion issues and safety concerns related to acid handling.

Novel Synthetic Approaches

The phosphorane-based methodology offers moderate yields (70-90%) under milder reaction conditions (60°C), providing better functional group tolerance and reduced side product formation. However, the complex preparation of phosphorane reagents and their air-sensitive nature limit the scalability of this approach for industrial applications.

Alkylcopper-mediated synthesis provides good regioselectivity and carbon-carbon bond formation efficiency (60-85% yield), but the requirement for low-temperature conditions (-20°C) and air-sensitive organometallic reagents significantly increases operational complexity and cost.

Green Chemistry Approaches

Enzymatic synthesis methods achieve excellent yields (90-96%) under mild conditions (40°C) with minimal environmental impact. The use of aqueous reaction media and renewable substrates aligns with green chemistry principles, although higher catalyst costs and limited enzyme stability present economic challenges for large-scale implementation.

Microbial production offers the greatest environmental benefits through complete waste utilization and circular processing. While achieving moderate yields (60-80%), the extended fermentation times (120 hours) and complex bioprocess control requirements limit productivity compared to chemical methods.

Economic and Environmental Considerations

The solid catalyst approach using Mg-Zn oxide systems provides an optimal balance between efficiency and sustainability. With yields of 80% and the ability to utilize waste vegetable oils as feedstock, this method demonstrates good scalability while reducing dependence on virgin raw materials. The heterogeneous catalyst system enables easy separation and reuse, improving overall process economics.

Energy efficiency analysis reveals that enzymatic and microbial methods operate at the lowest temperatures (30-40°C), significantly reducing energy consumption compared to traditional chemical processes (150-188°C). However, the extended reaction times for biological methods may offset these energy savings in continuous production scenarios.

Process Optimization and Future Directions

Hybrid approaches combining multiple methodologies show promise for optimizing both efficiency and sustainability. For example, enzymatic pretreatment of waste oils followed by chemical esterification can reduce harsh reaction conditions while maintaining high productivity. Similarly, the integration of renewable energy sources with traditional chemical processes can significantly reduce the carbon footprint of fatty acid ester production.

The development of more robust enzyme variants through protein engineering and the implementation of continuous bioprocessing technologies are expected to improve the competitiveness of biological methods. Advances in metabolic engineering and synthetic biology may further enhance the productivity and substrate range of microbial production systems.

XLogP3

12.8

Hydrogen Bond Acceptor Count

2

Exact Mass

396.396730897 g/mol

Monoisotopic Mass

396.396730897 g/mol

Heavy Atom Count

28

Other CAS

55373-89-2

Wikipedia

Methyl pentacosanoate

Dates

Last modified: 08-15-2023

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